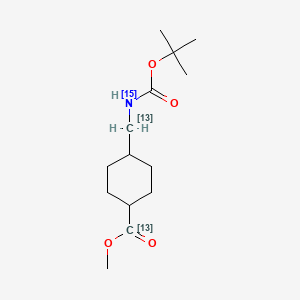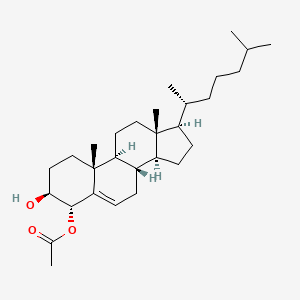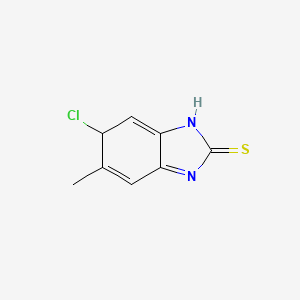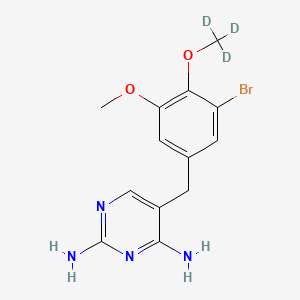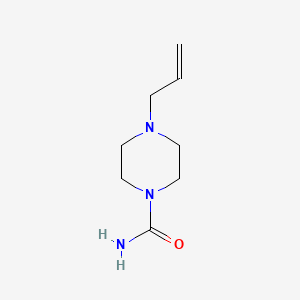
4-Allylpiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Allylpiperazine-1-carboxamide is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring substituted with a prop-2-en-1-yl group and a carboxamide group.
Preparation Methods
The synthesis of 4-Allylpiperazine-1-carboxamide typically involves the reaction of piperazine with prop-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The carboxamide group can be introduced through the reaction of the resulting intermediate with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Allylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace the prop-2-en-1-yl group.
Common reagents and conditions used in these reactions include organic solvents, bases, acids, and catalysts to facilitate the desired transformations.
Scientific Research Applications
4-Allylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Allylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds to 4-Allylpiperazine-1-carboxamide include other piperazine derivatives such as:
Piperazine-1-carboxamide: Lacks the prop-2-en-1-yl group but shares the carboxamide functionality.
4-(Prop-2-yn-1-yl)piperazine-1-carboxamide: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group, leading to different reactivity and applications.
N-(4-(2-Phenylethyl)piperazin-1-yl)carboxamide: Features a phenylethyl group, which imparts different biological activities and chemical properties.
Properties
CAS No. |
157459-51-3 |
|---|---|
Molecular Formula |
C8H15N3O |
Molecular Weight |
169.228 |
IUPAC Name |
4-prop-2-enylpiperazine-1-carboxamide |
InChI |
InChI=1S/C8H15N3O/c1-2-3-10-4-6-11(7-5-10)8(9)12/h2H,1,3-7H2,(H2,9,12) |
InChI Key |
VRGLKMGVFZMMKI-UHFFFAOYSA-N |
SMILES |
C=CCN1CCN(CC1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


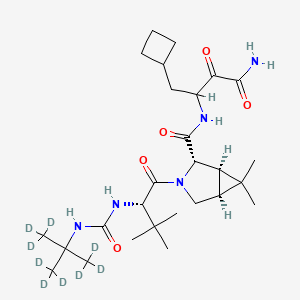
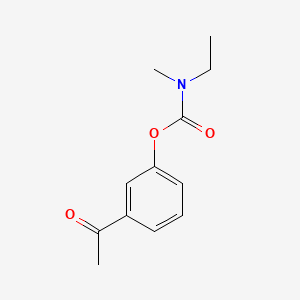

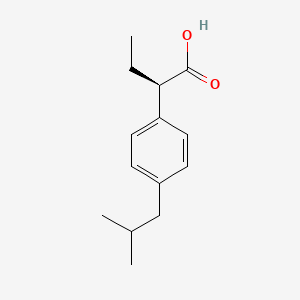
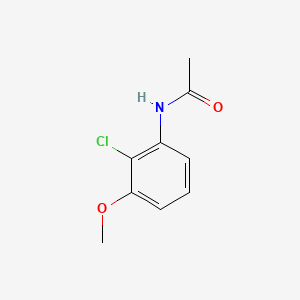
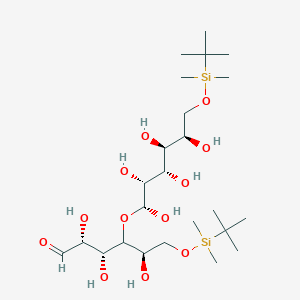
methyl]cyclohexane-1-carboxylic acid](/img/structure/B585521.png)
